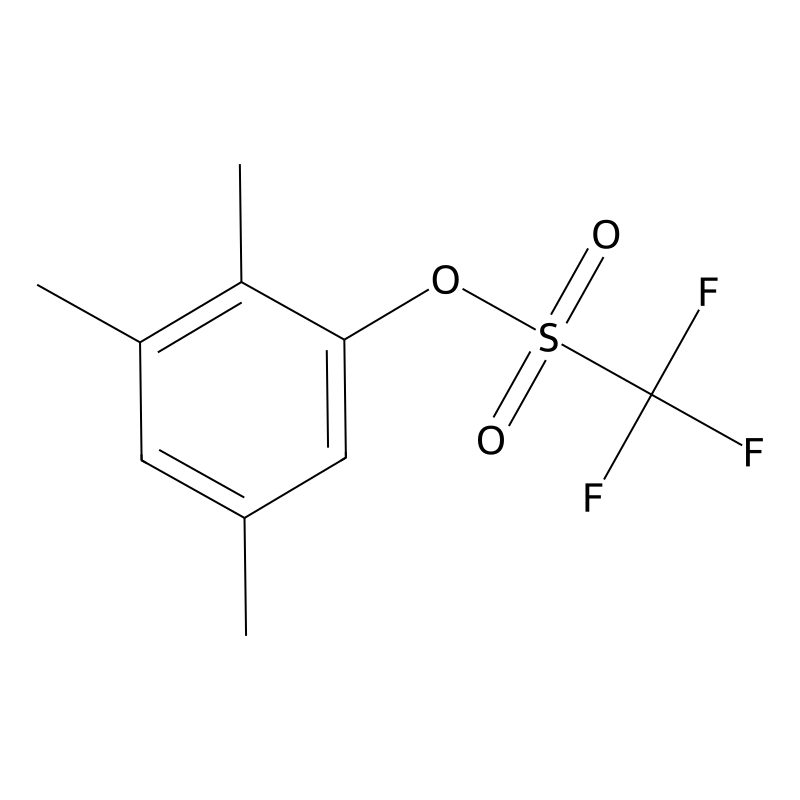

2,3,5-Trimethylphenyl trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Neurology Research

2,3,5-Trimethylphenyl Trifluoromethanesulfonate: is used as a reference standard in neurology research .

Application in Radiochemistry

2,3,5-Trimethylphenyl Trifluoromethanesulfonate: is related to a compound used in the synthesis of a prosthetic group for radiolabeling peptides in radiochemistry .

Method of Application: The synthesis of the related compound, N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate, involves the displacement of a Cl atom with trimethylamine gas and anion replacement with a triflate counter-ion .

Results or Outcomes: The structural determination of the synthesized compound by X-ray crystallography helped confirm the anion exchange of chloride with triflate . This precursor is required for the synthesis of 2,3,5,6-tetrafluorophenyl 6-[18F]-fluoronicotinate ([18F]FPyTFP), a prosthetic group used to radiolabel peptides for positron emission tomography (PET), as peptides are increasingly being used as PET-imaging probes in nuclear medicine .

2,3,5-Trimethylphenyl trifluoromethanesulfonate is an organic compound with the molecular formula C₁₀H₁₁F₃O₃S. It features a trifluoromethanesulfonate group attached to a trimethyl-substituted phenyl ring. This compound is characterized by its yellow oily appearance and is known for its high reactivity due to the presence of the trifluoromethanesulfonate moiety, which serves as an excellent leaving group in various

- Nucleophilic Substitution Reactions: The trifluoromethanesulfonate group can be displaced by nucleophiles, making it a useful intermediate in organic synthesis.

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions on the aromatic ring, allowing for further functionalization.

- Decomposition Reactions: Under certain conditions, the compound may decompose, releasing trifluoromethanesulfonic acid and other products.

These reactions highlight its utility in synthetic organic chemistry as a versatile reagent .

While specific biological activities of 2,3,5-trimethylphenyl trifluoromethanesulfonate are not extensively documented, compounds with similar structures often exhibit significant biological properties. The presence of the trifluoromethanesulfonate group may influence its interactions with biological molecules, potentially affecting enzyme activity or receptor binding. Further research would be necessary to elucidate any specific biological effects .

The synthesis of 2,3,5-trimethylphenyl trifluoromethanesulfonate can be achieved through several methods:

- Reaction of 2,3,5-Trimethylphenol with Trifluoromethanesulfonic Anhydride: This method involves treating 2,3,5-trimethylphenol with trifluoromethanesulfonic anhydride in the presence of a suitable solvent like dichloromethane or chloroform. The reaction typically yields the desired triflate with good efficiency .

- Alternative Approaches: Other synthetic routes may include variations of the above method or utilizing different starting materials that can be converted into the target compound through multi-step synthesis.

2,3,5-Trimethylphenyl trifluoromethanesulfonate finds applications in several areas:

- Organic Synthesis: It is widely used as a reagent in organic chemistry for the preparation of various derivatives and complex molecules.

- Pharmaceutical Development: Its reactive nature makes it valuable in drug design and development processes.

- Research

Several compounds exhibit structural similarities to 2,3,5-trimethylphenyl trifluoromethanesulfonate. Here are some notable examples:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| 2-Methylphenyl trifluoromethanesulfonate | Similar aromatic structure with one methyl group | Less sterically hindered than 2,3,5-trimethylphenyl |

| 2,4-Dimethylphenyl trifluoromethanesulfonate | Contains two methyl groups on the aromatic ring | Different reactivity profile due to substitution pattern |

| Phenyl trifluoromethanesulfonate | Simplest form without additional methyl groups | Serves as a baseline for comparing reactivity |

The uniqueness of 2,3,5-trimethylphenyl trifluoromethanesulfonate lies in its specific substitution pattern on the aromatic ring which influences its reactivity and potential applications in organic synthesis compared to these similar compounds .

Chemical Identity and Nomenclature

2,3,5-Trimethylphenyl trifluoromethanesulfonate, also referred to as 2,3,5-trimethylphenyl triflate, belongs to the class of aryl trifluoromethanesulfonates. Its IUPAC name is (2,3,5-trimethylphenyl) trifluoromethanesulfonate, reflecting the substitution pattern of methyl groups on the benzene ring and the triflyloxy (-OSO~2~CF~3~) functional group. The compound’s structure is validated by nuclear magnetic resonance (NMR) spectroscopy, with distinct signals for the triflyl group (δ −78.35 ppm in ~19~F NMR) and aromatic protons (δ 7.08–7.81 ppm in ~1~H NMR).

Crystallographic and Spectroscopic Data

Crystallographic studies of related trifluoromethanesulfonate derivatives, such as bis(1-mesityl-1H-imidazole)diphenylboron triflate, reveal distorted tetrahedral geometries around electrophilic centers due to steric bulk. While direct crystallographic data for 2,3,5-trimethylphenyl triflate is limited, its structural analog, trimethylsilyl trifluoromethanesulfonate (TMSOTf), exhibits a trigonal planar sulfur center, as confirmed by X-ray diffraction. The compound’s infrared (IR) spectrum features strong absorptions at 1,350–1,150 cm^-1^ for the S=O stretch and 1,250–1,100 cm^-1^ for C-F vibrations.